molecular formula C9H6ClN3 B1590742 3-Chloro-6-(pyridin-4-yl)pyridazine CAS No. 79472-17-6

3-Chloro-6-(pyridin-4-yl)pyridazine

Cat. No. B1590742
CAS RN: 79472-17-6
M. Wt: 191.62 g/mol
InChI Key: ZFKNPROCZUOLMY-UHFFFAOYSA-N
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Description

3-Chloro-6-(pyridin-4-yl)pyridazine is a heteroaromatic compound .

Scientific Research Applications

Metal-Complex Formation

3-Chloro-6-(pyridin-4-yl)pyridazine shows potential in forming metal complexes. It participates in inverse-electron-demand Diels-Alder reactions, leading to the formation of gridlike metal complexes with copper(I) or silver(I) ions. This property is valuable for applications in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

Corrosion Inhibition

Several 3-Chloro-6-(pyridin-4-yl)pyridazine derivatives demonstrate effectiveness in inhibiting mild steel corrosion in acidic environments. This suggests their potential use in industrial applications to protect metal surfaces and structures from corrosion, thereby extending their lifespan and maintaining their integrity (Olasunkanmi, Mashuga, & Ebenso, 2018).

Structural and Molecular Analysis

The compound has been analyzed for its structural properties using various techniques like X-ray diffraction and Density Functional Theory (DFT) calculations. These studies provide insights into the molecular behavior and interaction energies of the compound, which are crucial for understanding its chemical properties and potential applications in material science and pharmaceuticals (Sallam et al., 2021).

Water Oxidation Catalyst

In the context of catalysis, particularly water oxidation, 3-Chloro-6-(pyridin-4-yl)pyridazine-based compounds have been utilized to form complexes that demonstrate oxygen evolution when introduced to aqueous Ce(IV)-CF3SO3H solutions. This property indicates potential applications in energy and environmental chemistry, particularly in catalytic water splitting for hydrogen production (Zong & Thummel, 2005).

Biological Properties

Pyridazine derivatives, including those with 3-Chloro-6-(pyridin-4-yl)pyridazine structure, have shown considerable biological properties such as anti-tumor and anti-inflammatory activities. These findings suggest potential applications in medicinal chemistry and drug development (Sallam et al., 2021).

properties

IUPAC Name

3-chloro-6-pyridin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNPROCZUOLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516727
Record name 3-Chloro-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(pyridin-4-yl)pyridazine

CAS RN

79472-17-6
Record name 3-Chloro-6-(pyridin-4-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

75.6 g 6-Pyridin-4-yl-2H-pyridazin-3-one is added in small portions to 234.5 g phosphorus oxychloride and the resulting mixture is stirred for 1 h at 100° C. Diluting into ice cold water, adjusting the pH 7 with aqueous sodium hydroxide and extraction with dichloromethane yielded 54 g 3-Chloro-6-pyridin-4-yl-pyridazine which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VT Lien, MK Kristiansen, S Pettersen, MH Haugen… - RSC …, 2019 - pubs.rsc.org
Both the kinase MET and the WNT signaling pathway are attractive targets in cancer therapy, and synergistic effects have previously been observed in animal models upon …
Number of citations: 2 pubs.rsc.org
EY Kim, ST Kang, H Jung, CH Park, CS Yun… - Archives of pharmacal …, 2016 - Springer
A series of pyridazin-3-one substituted with morpholino-pyrimidine derivatives was synthesized and evaluated as tyrosine kinase inhibitors against c-Met enzyme, and anti-proliferative …
Number of citations: 10 link.springer.com

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